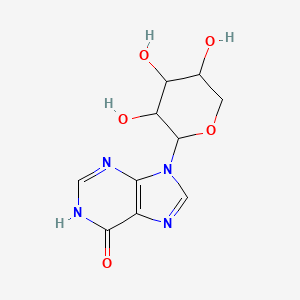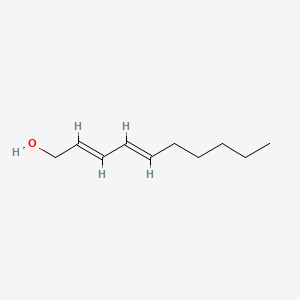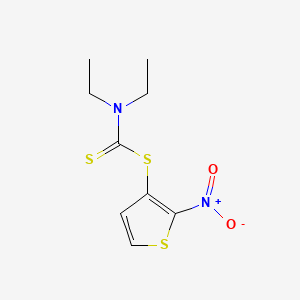
Hypoxanthine, 9-b-D-xylopyranosyl- (8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hypoxanthine, 9-b-D-xylopyranosyl- (8CI): is a chemical compound that combines hypoxanthine, a purine derivative, with a β-D-xylopyranosyl group Hypoxanthine is a naturally occurring purine derivative found in most human tissues and certain plants The β-D-xylopyranosyl group is a sugar moiety derived from xylose, a sugar commonly found in plant cell walls
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hypoxanthine, 9-b-D-xylopyranosyl- (8CI) typically involves the glycosylation of hypoxanthine with a β-D-xylopyranosyl donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosidic bond formation. Common solvents used in this reaction include dichloromethane or acetonitrile. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases catalyze the transfer of the β-D-xylopyranosyl group to hypoxanthine. This method is advantageous due to its high specificity and mild reaction conditions. Additionally, large-scale production may utilize bioreactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Hypoxanthine, 9-b-D-xylopyranosyl- (8CI) can undergo various chemical reactions, including:
Oxidation: The hypoxanthine moiety can be oxidized to xanthine or uric acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The β-D-xylopyranosyl group can be substituted with other sugar moieties or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Xanthine, uric acid.
Reduction: Dihydro derivatives of hypoxanthine.
Substitution: Various glycosylated derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Hypoxanthine, 9-b-D-xylopyranosyl- (8CI) is used as a building block in the synthesis of nucleoside analogs, which are important in the development of antiviral and anticancer drugs.
Biology: In biological research, this compound is used to study the metabolism of purines and the role of glycosylation in cellular processes. It serves as a model compound to investigate the effects of glycosylation on the stability and function of nucleosides.
Medicine: In medicine, Hypoxanthine, 9-b-D-xylopyranosyl- (8CI) is explored for its potential therapeutic applications, including its use as an antiviral agent. It is also studied for its role in modulating immune responses and its potential as a biomarker for certain diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules. It is also utilized in the development of diagnostic assays and biosensors.
Mécanisme D'action
The mechanism of action of Hypoxanthine, 9-b-D-xylopyranosyl- (8CI) involves its interaction with specific enzymes and receptors in the body. The hypoxanthine moiety can be incorporated into nucleic acids through the salvage pathway, where it is converted to inosine monophosphate by hypoxanthine-guanine phosphoribosyltransferase. This incorporation can affect DNA and RNA synthesis, leading to various biological effects. The β-D-xylopyranosyl group can influence the compound’s solubility, stability, and interaction with other biomolecules.
Comparaison Avec Des Composés Similaires
Xanthine, 9-b-D-xylopyranosyl- (8CI): Similar to Hypoxanthine, 9-b-D-xylopyranosyl- (8CI), but with an additional oxygen atom in the purine ring.
Guanine, 9-b-D-xylopyranosyl- (8CI): Contains a different purine base, guanine, instead of hypoxanthine.
Adenine, 9-b-D-xylopyranosyl- (8CI): Another nucleoside analog with adenine as the purine base.
Uniqueness: Hypoxanthine, 9-b-D-xylopyranosyl- (8CI) is unique due to its specific combination of hypoxanthine and β-D-xylopyranosyl group, which imparts distinct chemical and biological properties. Its ability to participate in the salvage pathway and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
18520-88-2 |
|---|---|
Formule moléculaire |
C10H12N4O5 |
Poids moléculaire |
0 |
Synonymes |
9-(3,4,5-trihydroxyoxan-2-yl)-3H-purin-6-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-cyano-3-(cycloheptylamino)-2-butenoyl]urea](/img/structure/B1175727.png)
![N-[2-cyano-3-(cyclooctylamino)-2-butenoyl]urea](/img/structure/B1175728.png)


